

A Comparative Analysis of FAAH Inhibitors: JNJ-42165279 Efficacy Data

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Compound of Interest		
Compound Name:	ARN272	
Cat. No.:	B10752152	Get Quote

A direct comparative analysis between **ARN272** and JNJ-42165279 cannot be conducted at this time due to the absence of publicly available scientific literature and clinical data for a compound designated as **ARN272**. Extensive searches have yielded no information on the mechanism of action, preclinical, or clinical efficacy of **ARN272**.

This guide will therefore provide a comprehensive overview of JNJ-42165279, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of FAAH inhibition.

JNJ-42165279: A Profile

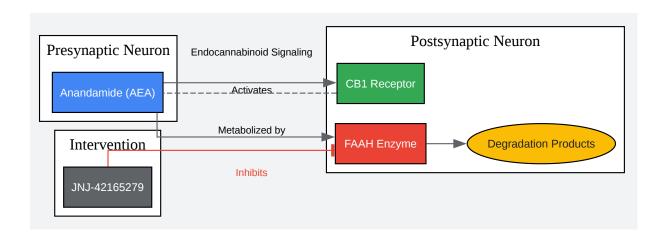
JNJ-42165279, developed by Janssen Pharmaceutica, is a selective and orally bioavailable inhibitor of the FAAH enzyme.[1][2] It acts by covalently binding to the catalytic site of FAAH, thereby preventing the degradation of endogenous fatty acid amides such as anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA).[1] This mechanism of action leads to an elevation of these endocannabinoids in both the brain and peripheral tissues. [1][3] JNJ-42165279 has been investigated for its therapeutic potential in anxiety disorders, major depressive disorder, and neuropathic pain.[2][3]

Mechanism of Action: FAAH Inhibition

The primary mechanism of action for JNJ-42165279 is the inhibition of the FAAH enzyme. FAAH is the principal enzyme responsible for the breakdown of the endocannabinoid



anandamide and other related fatty acid amides. By inhibiting FAAH, JNJ-42165279 increases the levels of these signaling molecules, which can then exert their effects on various physiological processes, including pain, mood, and anxiety.



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Diagram 1: Simplified signaling pathway of FAAH inhibition by JNJ-42165279.

Preclinical Efficacy

Preclinical studies in rodent models have demonstrated the ability of JNJ-42165279 to effectively block FAAH in both the brain and periphery, leading to increased concentrations of AEA, OEA, and PEA.[1][3] This was associated with efficacy in a spinal nerve ligation (SNL) model of neuropathic pain.[3]

Table 1: Preclinical Characterization of JNJ-42165279

Parameter	Species	Value	Reference
hFAAH IC50	Human (recombinant)	70 ± 8 nM	[4]
rFAAH IC50	Rat (recombinant)	313 ± 28 nM	[4]

Clinical Efficacy

JNJ-42165279 has been evaluated in Phase I and Phase II clinical trials for various indications.



Social Anxiety Disorder (SAD)

A Phase II, double-blind, placebo-controlled study assessed the efficacy of JNJ-42165279 (25 mg daily) in patients with SAD over 12 weeks.[5][6]

Table 2: Efficacy of JNJ-42165279 in Social Anxiety Disorder

Endpoint	JNJ-42165279 (n=74)	Placebo (n=75)	p-value	Reference
Mean change from baseline in LSAS total score	-29.4 (SD 27.47)	-22.4 (SD 23.57)	Not Significant	[5][6]
% subjects with ≥30% improvement in LSAS total score	42.4%	23.6%	0.04	[5][6]
% subjects with CGI-I score of "much" or "very much" improved	44.1%	23.6%	0.02	[5][7]

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement; SD: Standard Deviation.

While the primary endpoint of mean change in LSAS total score was not met, key secondary endpoints showed a statistically significant improvement, suggesting an anxiolytic effect.[5][6]

Pharmacodynamics in Healthy Volunteers

A multiple-ascending dose and PET study in healthy volunteers demonstrated potent central and peripheral FAAH inhibition by JNJ-42165279.[8][9]

Table 3: Pharmacodynamic Effects of JNJ-42165279 in Healthy Volunteers



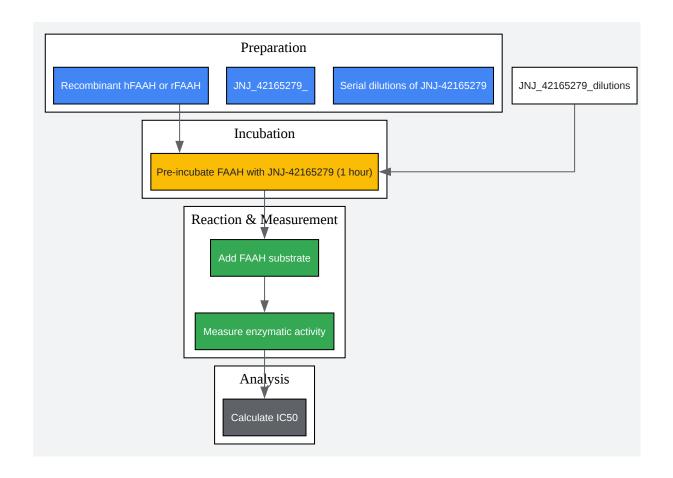
Parameter	Dose	Effect	Reference
Brain FAAH Occupancy	≥10 mg (single dose)	Saturation (96-98%)	[8][9]
Plasma AEA Concentration	10-100 mg (single dose)	5.5-10-fold increase	[8]
CSF AEA Concentration	10-75 mg (daily for 7 days)	~41-77-fold increase	[8]

AEA: Anandamide; CSF: Cerebrospinal Fluid.

Experimental Protocols FAAH Inhibition Assay (In Vitro)

The inhibitory activity of JNJ-42165279 on recombinant human and rat FAAH was quantified. The apparent IC50 values were determined after a 1-hour preincubation of the compound with the enzyme.[4] The assay likely involved measuring the enzymatic activity of FAAH in the presence of varying concentrations of JNJ-42165279, using a fluorescent or radiolabeled substrate.





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Diagram 2: General workflow for an in vitro FAAH inhibition assay.

Phase II Clinical Trial in Social Anxiety Disorder (NCT02432703)

This was a multicenter, double-blind, placebo-controlled, randomized, parallel-group study.[7] 149 subjects were randomized to receive either 25 mg of JNJ-42165279 or a placebo daily for 12 weeks. The primary endpoint was the change in the Liebowitz Social Anxiety Scale (LSAS) total score from baseline to the end of the study. Secondary endpoints included the proportion of responders (≥30% improvement in LSAS) and the Clinical Global Impression-Improvement (CGI-I) scale.[5][6]



Summary

JNJ-42165279 is a well-characterized FAAH inhibitor with demonstrated target engagement in humans, leading to substantial increases in endocannabinoid levels. While it did not meet its primary endpoint in a Phase II trial for Social Anxiety Disorder, the positive signals on secondary endpoints suggest potential anxiolytic effects.[5][6] Further investigation may be warranted to optimize dosing and identify patient populations most likely to respond to this therapeutic strategy. A direct comparison with other compounds in its class, such as the reportedly developmental **ARN272**, is not possible without publicly accessible data.

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